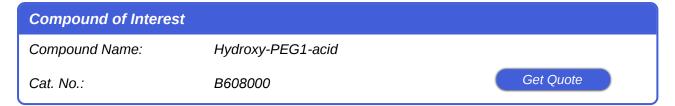


Introduction: The Role of Hydroxy-PEG1-acid in Bioconjugation

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Hydroxy-PEG1-acid, also known as HO-PEG1-COOH, is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker.[1][2][3] Comprising a single, discrete ethylene glycol unit, it is one of the shortest hydrophilic spacers available for bioconjugation.[4][5] Its structure features a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group, providing two distinct chemical handles for sequential or orthogonal conjugation strategies.[2][3]

This linker has gained prominence in advanced drug development, particularly in the engineering of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[4][5][6][7] Its primary function is to covalently connect two molecular entities, such as an antibody and a cytotoxic payload, while imparting beneficial physicochemical properties to the final conjugate.[8][9][10] The key advantages conferred by the PEG component include enhanced water solubility, improved stability, and reduced immunogenicity.[8][11][12] As a non-cleavable linker, it forms a stable connection between the conjugated molecules.[5]

Core Mechanism of Action

The mechanism of action of **Hydroxy-PEG1-acid** as a linker is rooted in the distinct reactivity of its two terminal functional groups.

Carboxylic Acid Moiety: The Primary Conjugation Site

The carboxylic acid group is the primary site for conjugation to biomolecules, typically targeting primary amines found in the lysine residues of proteins or antibodies.[2][10] The reaction does



not proceed spontaneously; the carboxyl group must first be activated to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine.

The most common activation method involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[10]

- Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
- Stabilization: This unstable intermediate readily reacts with NHS to form a more stable, amine-reactive NHS ester. This two-step process is preferred as it improves reaction efficiency and minimizes side reactions.[10]
- Conjugation: The NHS ester robustly reacts with a primary amine on the target molecule (e.g., an antibody) at a physiological pH (typically 7.2-8.0) to form a stable, covalent amide bond.[10]

Hydroxyl Moiety: The Payload Attachment Site

The terminal hydroxyl group provides a secondary, orthogonal site for attaching another molecule, often a therapeutic payload or a reporter molecule.[2] This group can be used in various reactions, such as esterification or etherification, or it can be chemically modified to introduce other functional groups for subsequent conjugation steps.[2] This bifunctional nature allows for a controlled, stepwise synthesis of complex bioconjugates.

The PEG1 Spacer: Modulating Physicochemical Properties

The single ethylene glycol unit acts as a short, flexible, and hydrophilic spacer.[8] Its role is critical:

Solubility Enhancement: Many potent cytotoxic drugs used in ADCs are highly hydrophobic.
 The inclusion of a hydrophilic PEG linker improves the overall aqueous solubility of the drug-linker complex and the final ADC, which can prevent aggregation.[9][12][13]



- Pharmacokinetic Improvement: PEGylation is a well-established strategy to increase the
 hydrodynamic radius of molecules, which can reduce renal clearance and extend circulation
 half-life.[12] While a single PEG unit has a modest effect compared to long-chain polymers, it
 still contributes to favorable pharmacokinetic profiles.[11][14]
- Spatial Separation: The linker provides physical separation between the two conjugated molecules, which can minimize steric hindrance and help ensure that the biological activity of each component is retained.[9]

Applications in Drug Development Antibody-Drug Conjugates (ADCs)

In ADCs, linkers are a critical component connecting the targeting antibody to the cytotoxic payload.[15][16] **Hydroxy-PEG1-acid** can be used to attach hydrophobic payloads to an antibody, improving the ADC's solubility and stability.[10][17] The linker's stability ensures that the cytotoxic drug remains attached to the antibody while in circulation, minimizing off-target toxicity, and is only released after the ADC is internalized by the target cancer cell.[9][16]

PROTACs

PROTACs are chimeric molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[4][18] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, joined by a linker.[19] The length, flexibility, and composition of this linker are crucial for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[18][19] Short PEG linkers, including PEG1, are frequently used in PROTAC design to optimize the geometry of this complex and improve the molecule's cell permeability and degradation efficiency.[4][19]

Quantitative Data Summary

Specific kinetic and yield data for the **Hydroxy-PEG1-acid** linker are not broadly published. However, studies comparing different PEG linker lengths provide valuable insights into how even small changes to the spacer can impact the final conjugate's properties. The following table summarizes comparative data from studies on short-chain PEG linkers in ADCs.

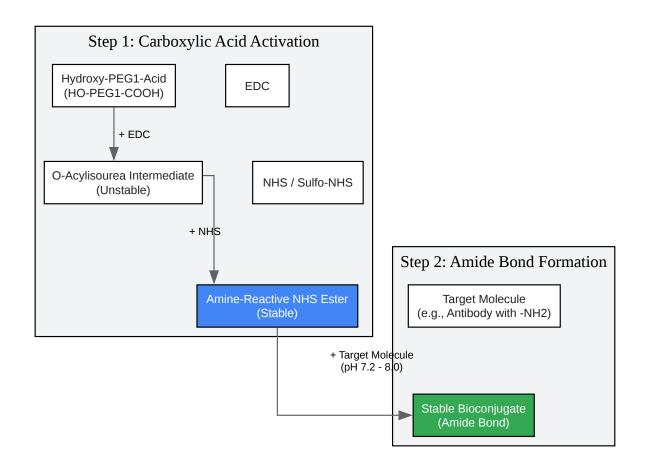


Parameter	Linker Length	System	Observation	Reference
Tumor Exposure & Efficacy	2-4 PEG Units vs. 8-24 PEG Units	ADC on L540cy Tumor Xenografts	ADCs with 8-24 PEG units showed significantly higher tumor-to- plasma exposure and 75-85% tumor weight reduction, compared to 35- 45% for 2-4 unit PEGs.	[11]
Cytotoxicity	4 kDa vs. 10 kDa PEG	Affibody-MMAE Conjugate	Longer PEG linkers reduced in vitro cytotoxicity. The 4 kDa PEG reduced activity by ~6.5-fold and the 10 kDa PEG by ~22.5-fold compared to a non-PEGylated version.	[11][14]
Circulation Half- Life	4 kDa vs. 10 kDa PEG	Affibody-MMAE Conjugate	PEG linkers significantly extended half- life. The 4 kDa PEG resulted in a 2.5-fold extension, while the 10 kDa PEG led to an 11.2- fold extension.	[14]



Note: This data illustrates general principles. The optimal linker length is highly dependent on the specific antibody, payload, and target.

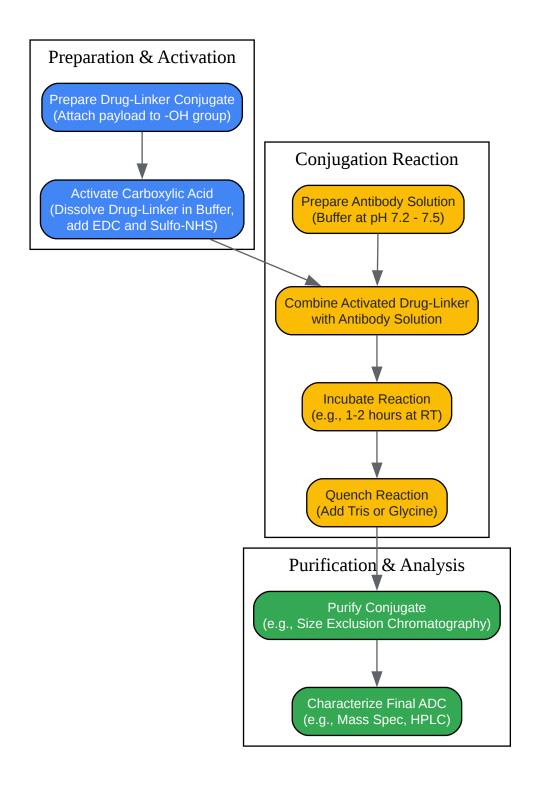
Visualizations



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Figure 1: Chemical reaction pathway for conjugating **Hydroxy-PEG1-acid** to an amine-containing molecule.

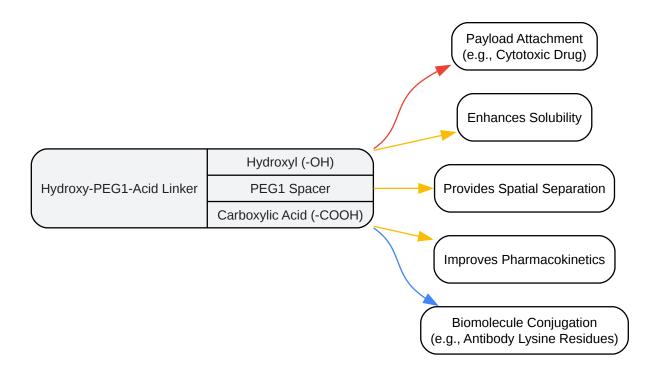




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Figure 2: A generalized experimental workflow for synthesizing an Antibody-Drug Conjugate (ADC).





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